μ-Opioid Receptor Binding Affinity (Kd and Bmax)
In a direct head-to-head comparison using membranes from experimental mammary adenocarcinoma, [D-ClPhe³]morphiceptin (the target compound) exhibited an intermediate binding affinity for the μ-opioid receptor, quantified by a Kd of 1.8, compared to [D-Phe³]morphiceptin which showed the highest affinity at Kd 0.39, and the parent morphiceptin whose binding capacity was defined only by a significantly lower Bmax of 131 [1]. The Kd units are consistent with the nM range typically reported for high-affinity MOR ligands in this assay system.
| Evidence Dimension | In vitro μ-opioid receptor binding affinity (Kd) and maximal binding capacity (Bmax) on tumor membranes |
|---|---|
| Target Compound Data | Kd = 1.8; Bmax = 220 |
| Comparator Or Baseline | [D-Phe³]morphiceptin (Kd = 0.39; Bmax = 1112) and morphiceptin (Bmax = 131; Kd not reported) |
| Quantified Difference | 4.6-fold lower affinity than [D-Phe³] analog, but 1.7-fold higher Bmax than morphiceptin |
| Conditions | In vitro binding assay using ¹²⁵I-labeled peptides on membrane fractions from experimental mouse mammary adenocarcinoma; confirmed by Western blot with anti-MOR antibody |
Why This Matters
The distinct Kd and Bmax profile proves that [D-ClPhe³]morphiceptin occupies a unique receptor interaction space—balanced affinity with enhanced binding capacity—making it the compound of choice for studies where [D-Phe³]'s super-high affinity is undesirable or where the parent peptide's low Bmax is a limitation.
- [1] Mirowski M, Wiercioch R, Janecka A, Balcerczak E, Byszewska E, Birnbaum G, Byzia S, Garnuszek P, Wierzbicki R. Uptake of radiolabeled morphiceptin and its analogs by experimental mammary adenocarcinoma: in vitro and in vivo studies. Nucl Med Biol. 2004 May;31(4):451-7. doi: 10.1016/j.nucmedbio.2003.12.004. PMID: 15093815. View Source
